2-(Dimethylamino)ethyl methacrylate

Catalog No.
S576432
CAS No.
2867-47-2
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethyl methacrylate

CAS Number

2867-47-2

Product Name

2-(Dimethylamino)ethyl methacrylate

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-7(2)8(10)11-6-5-9(3)4/h1,5-6H2,2-4H3

InChI Key

JKNCOURZONDCGV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCN(C)C

solubility

In water, 1000 g/L at 20 °C (study performed without adjustment of pH value)
Solubility in water, g/100ml at 25 °C: 10.6

Synonyms

(2-Methacryloyloxyethyl)dimethylamine; (Dimethylamino)ethyl methacrylate; 2-(Dimethylamino)ethyl methacrylate; 2-(N,N-Dimethylamino)ethyl methacrylate; Acryester DM; Ageflex FA 1; Ageflex FM 1; Ageflex FM 2; DM; DM (methacrylate); DMA 200; DMAEMA; Di

Canonical SMILES

CC(=C)C(=O)OCCN(C)C

The exact mass of the compound 2-(Dimethylamino)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1000 g/l at 20 °c (study performed without adjustment of ph value)solubility in water, g/100ml at 25 °c: 10.6. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20959. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Dimethylamino)ethyl methacrylate (DMAEMA, CAS: 2867-47-2) is a dual-functional monomer featuring a polymerizable methacrylate group and a protonatable tertiary amine. In industrial and academic procurement, it is primarily sourced as a precursor for synthesizing stimuli-responsive polymers, specifically poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). This resulting polyelectrolyte exhibits both pH-responsive and thermo-responsive (Lower Critical Solution Temperature, LCST) behaviors in aqueous media [1]. Beyond smart hydrogels, DMAEMA is a critical building block for non-viral gene delivery vectors, water treatment flocculants, and functionalized surface coatings, favored for its ability to impart switchable cationic charges and tunable hydrophilicity.

Substituting DMAEMA with generic methacrylates (like methyl methacrylate, MMA) completely eliminates the pH- and thermo-responsive properties required for smart materials. Attempting to substitute it with closely related amino-methacrylates, such as 2-(diethylamino)ethyl methacrylate (DEAEMA), fundamentally alters the material's operational window; DEAEMA is significantly more hydrophobic, causing its derivative polymers to precipitate out of solution at physiological pH rather than maintaining a useful, tunable LCST [1]. Furthermore, replacing DMAEMA with methacrylamides like DMAPMA changes the hydrolytic degradation profile, removing the ester-cleavage degradability that is often required for transient biomedical applications.

Thermo-Responsive Phase Separation at Physiological pH

DMAEMA and DEAEMA are both tertiary amine methacrylates, but their differing hydrophobicities drastically alter their phase separation behaviors. The pKa of the DMAEMA monomer is 8.3 (homopolymer ~7.4), allowing PDMAEMA to maintain tunable Lower Critical Solution Temperature (LCST) behavior across a broad, physiologically relevant pH range [1]. In contrast, DEAEMA (monomer pKa 8.8, homopolymer ~7.5) is significantly more hydrophobic. Consequently, PDEAEMA simply precipitates and becomes insoluble at pH > 8 rather than exhibiting useful LCST transitions [2].

Evidence DimensionAqueous solubility and LCST window
Target Compound DataDMAEMA (Soluble with tunable LCST at physiological pH)
Comparator Or BaselineDEAEMA (Insoluble/precipitates at pH > 8)
Quantified DifferenceDMAEMA maintains hydration and LCST transition; DEAEMA loses solubility entirely in mildly basic media
ConditionsAqueous solution, pH 7.4 - 8.0

For biomedical hydrogels and drug delivery systems operating near pH 7.4, DMAEMA is the required precursor to ensure the polymer remains responsive rather than permanently precipitating.

Cytotoxicity Profile for Non-Viral Gene Delivery Vectors

When polymerized into a cationic polyelectrolyte, PDMAEMA serves as a highly effective non-viral gene delivery vector with a vastly superior safety profile compared to the industry standard, Polyethylenimine (PEI). At a concentration of 30 μg/mL, cells treated with PDMAEMA maintain approximately 71-85% viability, whereas treatment with 25 kDa PEI plunges cell viability to roughly 30%[1].

Evidence DimensionIn vitro cell viability
Target Compound DataPDMAEMA (~71-85% viability at 30 μg/mL)
Comparator Or BaselinePEI 25 kDa (~30% viability at 30 μg/mL)
Quantified Difference>40-55% absolute increase in cell survival
ConditionsHEK-293 / 293T cell lines, 30 μg/mL polymer concentration

Biopharmaceutical developers should procure DMAEMA to synthesize low-toxicity transfection agents, avoiding the severe necrotic effects associated with legacy PEI benchmarks.

Hydrolytic Degradability in Alkaline Environments

The ester linkage in DMAEMA provides a mechanism for hydrolytic degradation under strongly basic conditions, which is advantageous for biodegradable transient coatings or vectors but limits its use in extreme alkaline environments. In contrast, its methacrylamide analog, DMAPMA, resists hydrolysis even at pH 14 [1].

Evidence DimensionHydrolytic stability at high pH
Target Compound DataDMAEMA (Ester bond susceptible to hydrolysis at high pH, forming methacrylic acid)
Comparator Or BaselineDMAPMA (Amide bond remains stable up to pH 14)
Quantified DifferenceComplete stability (DMAPMA) vs progressive hydrolysis (DMAEMA) under highly alkaline conditions
ConditionsAqueous solution, elevated pH (>9 to 14)

Procurement teams must specify DMAEMA when physiological degradability is desired, but must substitute with DMAPMA for formulations exposed to harsh alkaline industrial conditions.

Synthesis of Smart Biomedical Hydrogels

Due to its favorable pKa and broad LCST window at physiological pH, DMAEMA is the optimal monomer for developing temperature- and pH-responsive hydrogels for targeted drug delivery, whereas DEAEMA would prematurely precipitate [1].

Manufacturing of Non-Viral Gene Delivery Vectors

DMAEMA is highly prioritized over PEI benchmarks for synthesizing cationic gene transfection agents, as the resulting PDMAEMA condenses DNA efficiently while drastically reducing cytotoxicity in host cells [2].

Formulation of Physiologically Degradable Cationic Coatings

Because of its ester linkage, DMAEMA is selected over methacrylamide analogs (like DMAPMA) when designing transient, self-polishing, or biodegradable coatings that require controlled hydrolytic degradation over time [3].

Physical Description

2-dimethylaminoethyl methacrylate appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air and corrosive to eyes and mucous membranes. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a closed container, the container may rupture violently. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion and inhalation. Used to make plastics and in textiles.
Liquid
COLOURLESS-TO-LIGHT-YELLOW LIQUID.

Color/Form

Liquid
Colorless liquid

XLogP3

1.2

Boiling Point

186.0 °C
186 °C

Flash Point

165 °F (NFPA, 2010)
64 °C (147 °F) - closed cup
165 °F (74 °C) (open cup)
68 °C c.c.

Vapor Density

5.4 (AIR= 1)
Relative vapor density (air = 1): 5.4

Density

Specific gravity: 0.933 at 25 °C
Relative density (water = 1): 0.93

LogP

log Kow = 1.13 at 25 °C; OECD Guideline 107 (Partition Coefficient (n-octanol/water), Shake Flask Method)
1.13

Odor

Amine-like

Melting Point

-30.0 °C
-30 °C (freezing point)
-30 °C

UNII

O0V97PV2G1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: N,N-Dimethylaminoethyl methacrylate is a colorless liquid. These sorts of chemicals have a strong odor like fish and at high amounts can also smell like ammonia. It is moderately soluble in water. USE: N,N-Dimethylaminoethyl methacrylate is an important commercial chemical that is used to make other chemical products. It is part of certain products used in paints, for cloth chemicals and to make some chemicals more stable. EXPOSURE: Workers who produce or use N,N-dimethylaminoethyl methacrylate may be exposed by breathing in vapors or have direct skin contact. Little-to-no exposure is expected in the general population. If N,N-dimethylaminoethyl methacrylate is released to air, it will be broken down by reaction with atmospheric chemicals such as ozone. If released to water or soil, it is not expected to bind to soil particles or suspended particles. N,N-Dimethylaminoethyl methacrylate is expected to move through soil. N,N-Dimethylaminoethyl methacrylate is not expected to move into air from wet soils or water surfaces. N,N-Dimethylaminoethyl methacrylate is expected to be broken down by microorganisms and is not expected to build up in tissues of aquatic organisms. RISK: The potential for N,N-dimethylaminoethyl methacrylate to produce toxic effects in humans has not been studied. N,N-Dimethylaminoethyl methacrylate is a strong skin and eye irritant in laboratory animals. Seizures and altered brain activity were observed in laboratory animals exposed orally. The potential for N,N-dimethylaminoethyl methacrylate to cause infertility, abortions or birth defects has not been examined in laboratory animals. The potential for N,N-dimethylaminoethyl methacrylate to cause cancer has not been examined in laboratory animals. The potential for N,N-dimethylaminoethyl methacrylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Reducing Agents

Vapor Pressure

0.72 mm Hg at 25 °C (est)
Vapor pressure, kPa at 25 °C: 0.11

Pictograms

Irritant

Irritant

Other CAS

2867-47-2
25154-86-3

Wikipedia

2-(N,N-dimethylamino)ethyl methacrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree
Cosmetics -> Viscosity controlling

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
Transesterification or esterification of dimethylaminoethanol with methyl methacrylate or methacrylic acid.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: ACTIVE
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for solution measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, e.g., NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid and derivatives/
THE ELECTRON-IMPACT AND METHANE CHEM-IONIZATION MASS SPECTRA OF SELECTED ACRYLATE AND METHACRYLATE MONOMERS, INCLUDING DIMETHYLAMINOETHYL METHYACRYLATE, COMMONLY USED IN DENTAL MATERIALS ARE REPORTED AND DISCUSSED. THE TWO IONIZATION MODES COMPLEMENT EACH OTHER, AND TOGETHER THE MASS SPECTRA OFFER ADEQUATE INFORMATION FOR IDENTIFICATION PURPOSES. THE APPLICATION OF THE MASS SPECTRAL METHOD IS DEMONSTRATED ON RESIN-BASED DENTAL MATERIALS WITH IDENTIFICATION OF THE MONOMER CONTENT.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C Moisture sensitive. Light sensitive. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials
... Storage temperature for ... /dimethylaminoethyl methacrylate/ should not exceed 25 °C in order to avoid the slow build-up of soluble oligomers and polymers.
... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid and derivatives/

Dates

Last modified: 08-15-2023
Compounds from Fleming et al.

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